molecular formula C9H22N2O2 B3290014 N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine CAS No. 86271-50-3

N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine

Cat. No.: B3290014
CAS No.: 86271-50-3
M. Wt: 190.28 g/mol
InChI Key: CAYDPJQGKVXUMR-UHFFFAOYSA-N
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Description

N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine typically involves the reaction of 1-methyl-1,4-butanediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Ethylene Oxide: 1-methyl-1,4-butanediamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the bis-(2-hydroxy-ethyl) derivative.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to carry out reduction reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is used as a reagent in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

    Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

    Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis-(2-hydroxyethyl)-1,4-phenylenediamine sulfate: This compound has a similar structure but with a different core. It is used in various applications, including as a hair dye.

    N,N-Dimethyl-p-phenylenediamine: Another similar compound used in analytical chemistry and as a reagent in various chemical reactions.

    4-Aminophenol: A compound with similar functional groups, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

N4,N4-bis-(2-hydroxy-ethyl)-1-methyl-butanediyldiamine is unique due to its specific structure, which includes both hydroxyl and amine functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-aminopentyl(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O2/c1-9(10)3-2-4-11(5-7-12)6-8-13/h9,12-13H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYDPJQGKVXUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN(CCO)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274872
Record name Ethanol, 2,2′-[(4-aminopentyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-50-3
Record name Ethanol, 2,2′-[(4-aminopentyl)imino]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86271-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2′-[(4-aminopentyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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